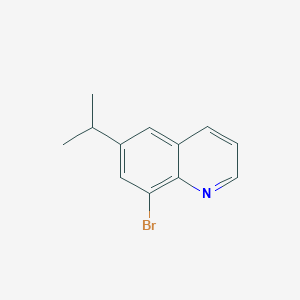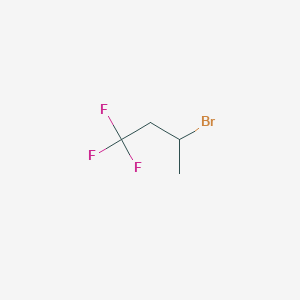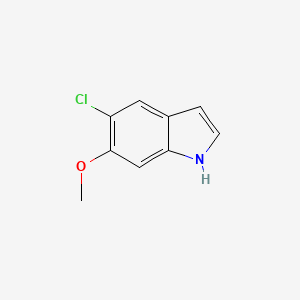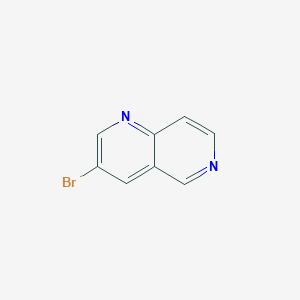
8-ブロモ-6-イソプロピルキノリン
概要
説明
8-Bromo-6-isopropyl-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 8-Bromo-6-isopropyl-quinoline, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline discussed in the first paper suggests that the quinoline structure can be functionalized at the 8-position, which is also the case for 8-Bromo-6-isopropyl-quinoline . The second paper discusses 8-(n-bromo-R-alkoxy)quinoline derivatives, indicating that the 8-position is a reactive site for various substitutions, which may include an isopropyl group .
Synthesis Analysis
The synthesis of 8-(dimesitylboryl)quinoline involves the treatment of 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This method suggests that 8-Bromo-6-isopropyl-quinoline could potentially be synthesized through a similar lithiation process followed by the introduction of an isopropyl group. However, the exact synthesis of 8-Bromo-6-isopropyl-quinoline is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in coordination with metal ions. In the case of 8-(dimesitylboryl)quinoline, the quinolinyl nitrogen atom coordinates with metal ions such as Cu(I), Ag(I), and Pd(II) . This coordination ability is likely retained in 8-Bromo-6-isopropyl-quinoline, given the structural similarity.
Chemical Reactions Analysis
The reactivity of 8-(dimesitylboryl)quinoline includes hydrolysis, leading to the formation of borinic acid and boronic acid derivatives, as well as coordination with various metal ions . The presence of the bromo substituent in 8-Bromo-6-isopropyl-quinoline suggests that it may also undergo similar reactions, such as palladium-catalyzed cross-coupling reactions, which are common for bromoarenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-6-isopropyl-quinoline can be inferred from the properties of related compounds. For example, the 8-(n-bromo-R-alkoxy)quinoline derivatives show anodic-type inhibition behavior in corrosion studies, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm . These properties suggest that 8-Bromo-6-isopropyl-quinoline may also exhibit similar adsorption characteristics and could potentially act as a corrosion inhibitor. The length of the hydrocarbon chain in the alkoxy group affects the inhibition efficiency, which may imply that the isopropyl group in 8-Bromo-6-isopropyl-quinoline could also influence its physical and chemical properties .
科学的研究の応用
医薬品化学:抗マラリア活性
8-ブロモ-6-イソプロピルキノリンは、抗マラリア薬開発における潜在的な役割について研究されています。キノリン誘導体は抗マラリア特性で知られており、この化合物への臭素およびイソプロピルの置換は、マラリア原虫内の生物学的標的とのユニークな相互作用を提供する可能性があります。 研究は、さまざまなキノリン誘導体の合成と、マラリアの原因となる原虫であるプラスモジウムのさまざまな株に対する有効性の試験に焦点を当てています .
有機合成:触媒開発
合成有機化学の分野では、8-ブロモ-6-イソプロピルキノリンは、触媒の開発のための前駆体として役立ちます。 これらの触媒は、さまざまな有機反応、特に炭素-炭素結合または炭素-ヘテロ原子結合を形成する反応に使用できます。これは、複雑な有機分子の構築において基本的な反応です .
薬理学:代謝変換研究
キノリン誘導体の代謝変換は、その生体内での活性化にとって不可欠です。 8-ブロモ-6-イソプロピルキノリンを含む研究は、体がどのように化合物代謝するか、および薬理学的プロファイルを改善するためにどのように修飾できるかを理解することを目指しています .
グリーンケミストリー:持続可能なプロセス開発
キノリン(8-ブロモ-6-イソプロピルキノリンを含む)は、グリーンケミストリーにおける役割について調査されています。 研究者は、キノリン誘導体を合成するためのよりクリーンで持続可能な化学プロセスを開発しており、これは化学製造の環境への影響を軽減する可能性があります .
創薬:ファーマコフォア探索
ファーマコフォアとして、8-ブロモ-6-イソプロピルキノリンは、創薬におけるコア構造として役立つ可能性について調査されています。 さまざまな酵素や受容体との相互作用が研究され、より優れた有効性と安全性を備えた新薬の開発にどのように利用できるかが決定されます .
工業化学:材料科学への応用
工業化学では、8-ブロモ-6-イソプロピルキノリンの構造的特性が、材料科学への応用について調べられています。 特定の光学または電気的特性を持つ新素材の開発に貢献する可能性は、現在も研究されています .
将来の方向性
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
特性
IUPAC Name |
8-bromo-6-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLLRYLXAGRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619070 | |
| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159925-41-4 | |
| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)






![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)